molecular formula C21H17NO6S B1229889 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester

Cat. No. B1229889
M. Wt: 411.4 g/mol
InChI Key: ANIJAGIIVRSADG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester is a member of coumarins.

Scientific Research Applications

Synthesis of 1,4-Benzothiazine Derivatives

A study explored the synthesis of various 1,4-Benzothiazine derivatives with potential antimicrobial activity. These compounds were tested for their antibacterial and antifungal properties against strains such as E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger. Some derivatives demonstrated significant antibacterial and antifungal activity, while others showed moderate effectiveness (Kalekar, Bhat & Koli, 2011).

Synthesis and Biological Activity of Thiazolidin-4-ones

The study involved the synthesis of a series of thiazolidin-4-ones and their derivatives. These compounds were screened for their antibacterial properties against Gram-positive and Gram-negative bacteria. The future publication of these results was anticipated (Čačić et al., 2009).

Synthesis of Triazole Derivatives

Research was conducted on the synthesis of novel triazole derivatives based on 4-methyl-chromene-2-one. These compounds possess diverse biological applications and were confirmed through various spectral analyses (Mottaghinejad & Alibakhshi, 2018).

Synthesis and Antimicrobial Activity of Coumarin Derivatives

Synthesis of Coumarin Derivatives

This research focused on synthesizing and evaluating the antibacterial activity of various coumarin derivatives. The derivatives were prepared from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester and tested for their efficacy against strains like E. coli, Staphylococcus aureus, Bacillus sps, Pseudomonas, K.Pneumonea, and E. Faecalis. Some compounds exhibited good activity against specific bacterial strains (Kadian, Maste & Bhat, 2012).

Cytotoxic Activity and Structure of Metal Complexes

Synthesis and Cytotoxic Activity of Metal Complexes

The synthesis of new chelating ligands was explored, and their solid complexes with metal ions such as Pt(II), Pd(II), and Cu(II) were created. These complexes were evaluated for their cytotoxic activity and their potential influence on the expression of BAX and P53 genes (Budzisz et al., 2010).

Synthesis and Biological Activity of Novel Compounds

Synthesis of Novel Compounds with Potential Biological Activity

Research into the synthesis of novel compounds with potential biological activity was conducted, exploring the antimicrobial properties of various synthesized compounds. These studies often involved structural analysis and biological testing against various bacterial and fungal strains (Dabholkar & Gavande, 2016).

properties

Product Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester

Molecular Formula

C21H17NO6S

Molecular Weight

411.4 g/mol

IUPAC Name

(7-methoxy-2-oxochromen-4-yl)methyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate

InChI

InChI=1S/C21H17NO6S/c1-26-13-6-7-14-12(8-20(24)28-16(14)9-13)11-27-19(23)10-18-21(25)22-15-4-2-3-5-17(15)29-18/h2-9,18H,10-11H2,1H3,(H,22,25)

InChI Key

ANIJAGIIVRSADG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)COC(=O)CC3C(=O)NC4=CC=CC=C4S3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester
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2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester
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2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester
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2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester
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2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester
Reactant of Route 6
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2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid (7-methoxy-2-oxo-1-benzopyran-4-yl)methyl ester

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